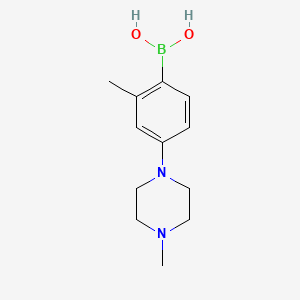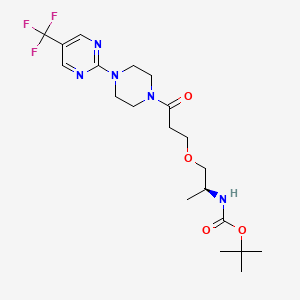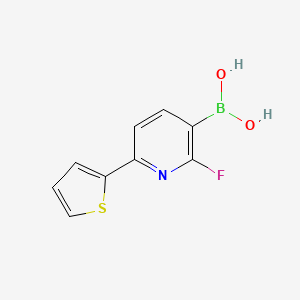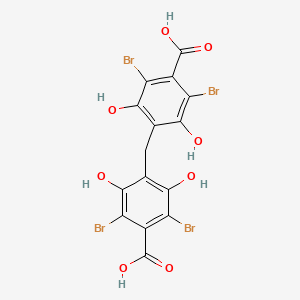
Benzoic acid, 4,4'-methylenebis[2,6-dibromo-3,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4,4’-methylenebis[2,6-dibromo-3,5-dihydroxy- is a complex organic compound characterized by its unique structure, which includes multiple bromine and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-methylenebis[2,6-dibromo-3,5-dihydroxy- typically involves the reaction of benzoic acid derivatives with brominating agents under controlled conditions. The process often requires the use of solvents such as acetic acid or dichloromethane to facilitate the reaction. The reaction conditions, including temperature and time, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where benzoic acid derivatives are treated with bromine or bromine-containing compounds. The reaction is typically carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-methylenebis[2,6-dibromo-3,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated or dehydroxylated products.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or ammonia, depending on the desired product.
Major Products
The major products formed from these reactions include various brominated and hydroxylated derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Benzoic acid, 4,4’-methylenebis[2,6-dibromo-3,5-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which benzoic acid, 4,4’-methylenebis[2,6-dibromo-3,5-dihydroxy- exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The presence of bromine and hydroxyl groups allows for multiple binding interactions, which can influence biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-
- Benzoic acid, 3,3’-methylenebis[6-hydroxy-5-methyl-]
- 2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid
Uniqueness
Benzoic acid, 4,4’-methylenebis[2,6-dibromo-3,5-dihydroxy- is unique due to its specific arrangement of bromine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
139174-49-5 |
|---|---|
Molecular Formula |
C15H8Br4O8 |
Molecular Weight |
635.8 g/mol |
IUPAC Name |
2,6-dibromo-4-[(3,5-dibromo-4-carboxy-2,6-dihydroxyphenyl)methyl]-3,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C15H8Br4O8/c16-6-4(14(24)25)7(17)11(21)2(10(6)20)1-3-12(22)8(18)5(15(26)27)9(19)13(3)23/h20-23H,1H2,(H,24,25)(H,26,27) |
InChI Key |
MAFSLEDPJUJAOG-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1O)Br)C(=O)O)Br)O)C2=C(C(=C(C(=C2O)Br)C(=O)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
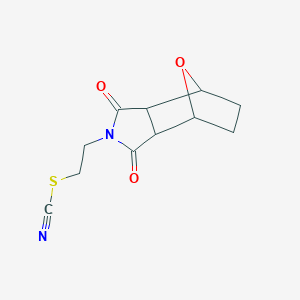
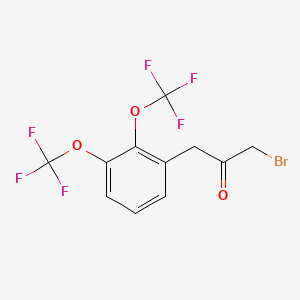
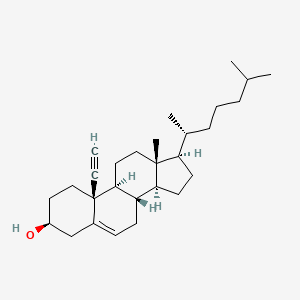
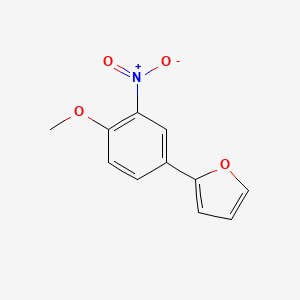
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)

